
尿素交联剂C2-琥珀酰亚胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea-crosslinker C2-succinimide is a chemical compound that is widely used in scientific research and industry. It is the shortest version of MS-cleavable urea-based lysine-lysine reactive homobifunctional cross-linkers, featuring a C2-arm . At neutral or slightly basic pH, it irreversibly crosslinks the neighboring lysine groups .
Synthesis Analysis
The synthesis of succinimide can be achieved through a method involving crystallization and co-crystallization with urea . The process involves the collection of filtrate by filtering the fermentation broth, adjusting the pH to 2.0 by supplementing sulfuric acid, and carrying out crystallization at 8°C for 4 hours to obtain succinic acid crystals . Then, urea is added to the remaining solution with a mass ratio of urea to residual succinic acid of 4:1 . The second crystallization is carried out at pH 2 and 4°C for 12 hours to obtain succinic acid-urea co-crystal .Molecular Structure Analysis
The molecular formula of Urea-crosslinker C2-succinimide is C13H14N4O9. Its molecular weight is 370.274.Chemical Reactions Analysis
Amine-reactive chemical groups in biomolecular probes for labeling and crosslinking primary amines include NHS esters (N-hydroxysuccinimide esters) and imidoesters . These groups are incorporated into reagents for protein crosslinking and labeling .Physical And Chemical Properties Analysis
Succinimide formation and isomerization alter the chemical and physical properties of aspartic acid residues in a protein . Modification of aspartic acid residues within complementarity-determining regions (CDRs) of therapeutic monoclonal antibodies (mAbs) can be particularly detrimental to the efficacy of the molecule .科学研究应用
- Urea-crosslinker C2-succinimide is used to create protein networks or matrices with desired mechanical and functional properties. By crosslinking proteins, it generates films and materials suitable for applications in health care and food/non-food packaging .
- It allows the attachment of molecules such as fluorescent dyes, biotin, or other tags to proteins, enabling their detection and study .
Protein Crosslinking for Biomaterials
Bioconjugation and Labeling
Self-Assembled Protein Nano-Materials
作用机制
Target of Action
Urea-crosslinker C2-succinimide primarily targets primary amines . These primary amines exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues . They are positively charged at physiologic pH and occur predominantly on the outside surfaces of native protein tertiary structures where they are readily accessible to conjugation reagents introduced into the aqueous medium .
Mode of Action
Urea-crosslinker C2-succinimide interacts with its targets through a process known as crosslinking . This compound, being a homobifunctional crosslinker, contains two reactive ends that can form covalent bonds with primary amines . At neutral or slightly basic pH, it irreversibly crosslinks the neighbouring lysine groups . The presence of the symmetrical urea moiety, which is prone to collision-induced dissociation, allows for the unambiguous distinguishing of crosslinks in tandem CID-MS experiments .
Biochemical Pathways
The biochemical pathways affected by Urea-crosslinker C2-succinimide are those involving proteins and peptides. The crosslinking process chemically joins two or more molecules by a covalent bond . This technique, often called bioconjugation when referring to its use with proteins and other biomolecules, is an essential component of many proteomics methods .
Result of Action
The result of the action of Urea-crosslinker C2-succinimide is the formation of crosslinks between proteins or peptides . This crosslinking can lead to changes in the structure and function of the targeted proteins, potentially influencing various biological processes. The presence of the symmetrical urea moiety allows for the unambiguous distinguishing of crosslinks in tandem CID-MS experiments .
Action Environment
The action of Urea-crosslinker C2-succinimide is influenced by environmental factors such as pH. It has been noted that at neutral or slightly basic pH, it irreversibly crosslinks the neighbouring lysine groups . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of the environment in which it is used.
安全和危害
未来方向
Considering the drawbacks of conventional crosslinkers, there is a need to search for more biocompatible and biodegradable novel polymers to attain safe and efficient hydrogel formulations . Introduction of urea linkage led to a slight reduction in thermal stability of gelatin . Drug (i.e., 5-Fluorouracil) release from crosslinked gelatin took place via an anomalous transport mechanism with mild degradative diffusion .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]carbamoylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O9/c18-7-1-2-8(19)16(7)25-11(22)5-14-13(24)15-6-12(23)26-17-9(20)3-4-10(17)21/h1-6H2,(H2,14,15,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVHTMGFAUCZIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CNC(=O)NCC(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Bis[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2444518.png)
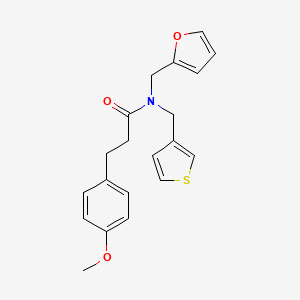
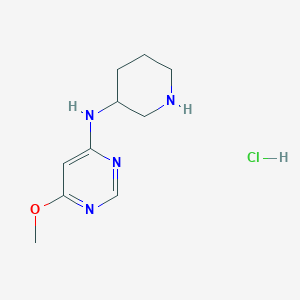
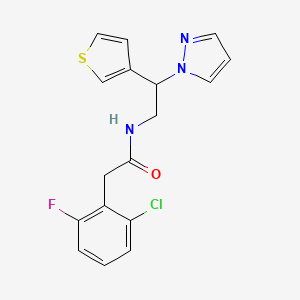
![5-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2444523.png)
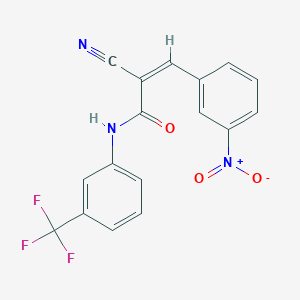
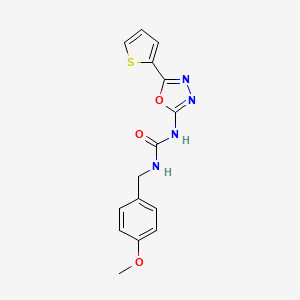
![3-(4-fluorophenyl)-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2444531.png)
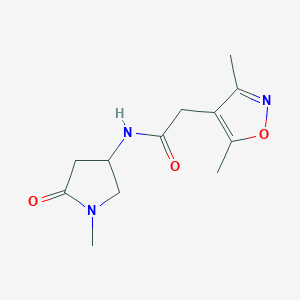
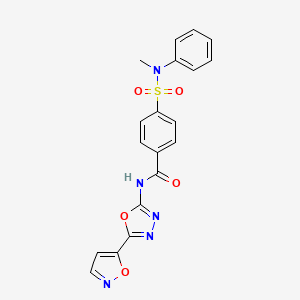
![Methyl 3-[[4-(furan-2-yl)thiophen-2-yl]methylsulfamoyl]-4-methoxybenzoate](/img/structure/B2444537.png)
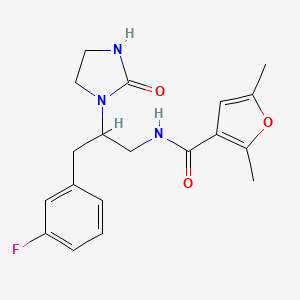
![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2444540.png)
![N-(4-carbamoylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2444541.png)